molecular formula C24H33N3O5 B606840 CVT-2551 CAS No. 172430-44-3

CVT-2551

Cat. No.: B606840
CAS No.: 172430-44-3
M. Wt: 443.5 g/mol
InChI Key: OMMZXYCXHPSQGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-2551 involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of 2-hydroxy-3-(2-methoxyphenoxy)propylamine with piperazine, followed by acetylation with 2-(hydroxymethyl)-6-methylphenylacetyl chloride. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve chemical vapor transport (CVT) reactions, which are widely used for the growth of bulk single crystals. This method involves the volatilization of a solid phase in the presence of a gaseous reactant, followed by deposition under different temperature conditions .

Chemical Reactions Analysis

Types of Reactions

CVT-2551 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines .

Scientific Research Applications

CVT-2551 has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CVT-2551 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may inhibit sodium entry into myocardial cells, thereby affecting sodium and calcium homeostasis and preventing ischemia-induced diastolic dysfunction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CVT-2551 include:

Uniqueness

This compound is unique due to its specific chemical structure and the range of reactions it can undergo.

Properties

CAS No.

172430-44-3

Molecular Formula

C24H33N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-[2-(hydroxymethyl)-6-methylphenyl]acetamide

InChI

InChI=1S/C24H33N3O5/c1-18-6-5-7-19(16-28)24(18)25-23(30)15-27-12-10-26(11-13-27)14-20(29)17-32-22-9-4-3-8-21(22)31-2/h3-9,20,28-29H,10-17H2,1-2H3,(H,25,30)

InChI Key

OMMZXYCXHPSQGB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Canonical SMILES

CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CVT-2551;  CVT 2551;  CVT2551;  RS-89961;  UNII-ZV6358217Q.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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